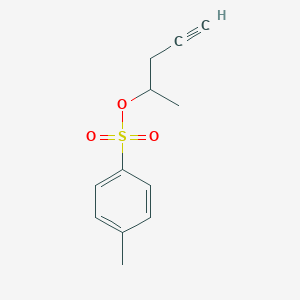

Pent-4-yn-2-yl 4-methylbenzenesulfonate

概要

説明

Pent-4-yn-2-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C12H14O3S and a molecular weight of 238.3 g/mol. It is known for its applications in various chemical reactions and research fields.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Pent-4-yn-2-yl 4-methylbenzenesulfonate typically involves the reaction of pent-4-yn-2-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

化学反応の分析

Nucleophilic Substitution Reactions

The sulfonate group acts as an excellent leaving group, facilitating nucleophilic displacement under mild conditions. Key findings include:

Alkylation of Heterocycles

In a study by Ambeed, pent-4-yn-1-yl tosylate (structurally analogous to the 2-yl isomer) reacted with N-benzoyl-5-fluorocytosine in DMF at 50°C using K₂CO₃ as a base. The substitution yielded a cytosine derivative in 20% yield after purification . This demonstrates compatibility with nitrogen-based nucleophiles despite steric hindrance from the alkyne.

Thiol and Alkoxide Displacement

Reactions with sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents (e.g., DMF, acetonitrile) afford substituted alkynes. For example:

-

Azide substitution : Forms azidoalkynes, useful in click chemistry .

-

Thiol substitution : Generates thioether-linked alkynes for bioconjugation.

Alkyne Functionalization

The terminal alkyne undergoes characteristic transformations, including oxidation, reduction, and isomerization:

Oxidation

-

Diketone formation : Treatment with KMnO₄ or OsO₄ oxidizes the alkyne to a diketone.

-

Carboxylic acid synthesis : Strong oxidative conditions (e.g., CrO₃/H₂SO₄) yield pentanoic acid derivatives.

Reduction

-

Semi-hydrogenation : Lindlar’s catalyst selectively reduces the alkyne to a cis-alkene.

-

Full hydrogenation : Pd/C under H₂ converts the alkyne to a pentane derivative.

Propargyl/Allenyl Isomerization

Under basic conditions (e.g., DBU), the terminal alkyne isomerizes to an allene. For example, 2-en-4-yn-1-ols converted to 4-allenyl-oxazolines via this pathway .

Cycloaddition and Cross-Coupling Reactions

The alkyne participates in copper-catalyzed reactions:

Huisgen Cycloaddition

-

Click chemistry : Reacts with azides via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles .

Sonogashira Coupling

-

Cross-coupling : Palladium-catalyzed coupling with aryl halides forms extended π-conjugated systems .

Sulfonate Elimination

In strongly basic conditions (e.g., NaH), elimination of the sulfonate group generates pent-4-yne derivatives .

Thermal Rearrangement

Heating induces-sigmatropic shifts, forming conjugated dienes or allenes, as observed in related sulfonate esters .

Table 2: Alkyne Functionalization Pathways

| Reaction Type | Reagents | Product | Notes | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O | Diketone | pH-dependent | |

| Semi-hydrogenation | H₂, Lindlar’s catalyst | cis-Alkene | Selective | |

| Isomerization | DBU, CH₂Cl₂ | Allene | Base-sensitive |

Key Research Findings

-

Steric Effects : The 2-yl substituent introduces steric hindrance, moderating reaction rates compared to linear analogs (e.g., pent-4-yn-1-yl derivatives) .

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency by stabilizing transition states .

-

Isomerization Control : Propargyl-to-allene rearrangement is highly sensitive to base strength and temperature, as seen in DBU-mediated reactions .

科学的研究の応用

Pent-4-yn-2-yl 4-methylbenzenesulfonate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the modification of biomolecules for studying biological processes.

Medicine: The compound is explored for its potential in drug development and as a building block for pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Pent-4-yn-2-yl 4-methylbenzenesulfonate involves its ability to act as an electrophile in substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The alkyne group can also participate in various addition reactions, contributing to its versatility in chemical synthesis.

類似化合物との比較

Similar Compounds

- Propyl 4-methylbenzenesulfonate

- 2-methoxyethyl 4-methylbenzenesulfonate

- 3-iodopropyl 4-methylbenzenesulfonate

Uniqueness

Pent-4-yn-2-yl 4-methylbenzenesulfonate is unique due to the presence of both an alkyne and a sulfonate group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry.

生物活性

Pent-4-yn-2-yl 4-methylbenzenesulfonate is a compound of interest due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical methods. One notable approach involves the alkylation of purine-scaffold compounds using this sulfonate as an alkylating agent. The reaction typically occurs in the presence of a base such as cesium carbonate (Cs2CO3) and yields a mixture of N9-isomers and N3-isomers, which are critical for further biological evaluations .

| Property | Value |

|---|---|

| Molecular Formula | C12H14O3S |

| Molecular Weight | 246.30 g/mol |

| Solubility | Soluble in organic solvents |

| Appearance | Colorless liquid |

Anticancer Potential

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to interact with heat shock protein 90 (Hsp90) and its paralogs, which are involved in the regulation of various oncogenic proteins. Targeting these proteins can potentially inhibit cancer cell proliferation and survival .

The compound's biological activity is primarily attributed to its ability to disrupt protein folding and function through selective inhibition of chaperone proteins like Grp94, which plays a crucial role in cancer cell signaling pathways . This inhibition leads to the destabilization of key oncogenic proteins, thereby inducing apoptosis in cancer cells.

Antifungal Activity

In addition to its anticancer effects, this compound has demonstrated antifungal activity against several pathogenic fungi. In vitro studies have shown that it can inhibit the growth of fungal strains by interfering with their metabolic pathways .

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be around 15 µM for breast cancer cells, indicating strong cytotoxic effects.

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of the compound against Candida albicans. Results showed that at concentrations above 20 µg/mL, the compound effectively inhibited fungal growth, suggesting its potential as a therapeutic agent in treating fungal infections .

特性

IUPAC Name |

pent-4-yn-2-yl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3S/c1-4-5-11(3)15-16(13,14)12-8-6-10(2)7-9-12/h1,6-9,11H,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXZPGSGEZVNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60301348 | |

| Record name | pent-4-yn-2-yl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58456-48-7 | |

| Record name | NSC142554 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pent-4-yn-2-yl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。